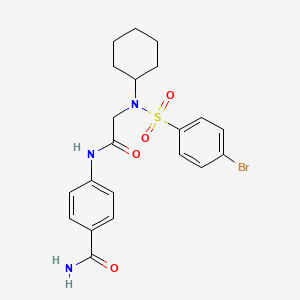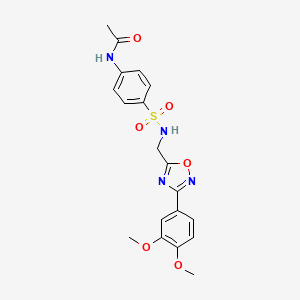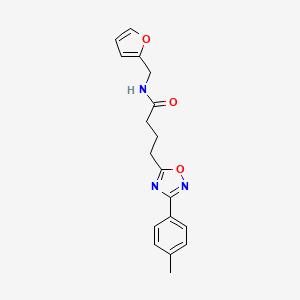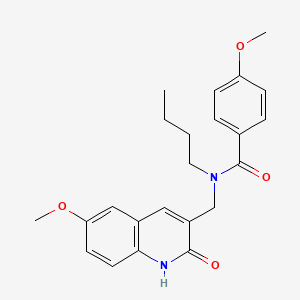
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as BMH-21, is a chemical compound that has been studied extensively for its potential use as an anticancer agent. This compound belongs to a class of compounds known as benzamide derivatives, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of a protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide may disrupt the function of these proteins and induce cancer cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide is that it has been shown to be effective against a wide range of cancer cell types. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide and to identify any potential side effects or toxicity. Finally, there is also interest in exploring the potential use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other anticancer agents to enhance its effectiveness.
Synthesis Methods
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzoyl chloride with butylamine to form N-butyl-4-methoxybenzamide. This intermediate product is then reacted with 2-hydroxy-6-methoxyquinoline to form the final product, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide.
Scientific Research Applications
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have potential as an anticancer agent, particularly in the treatment of breast cancer. Several studies have demonstrated that N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth of breast cancer cells both in vitro and in vivo. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have activity against other types of cancer, including lung cancer and leukemia.
properties
IUPAC Name |
N-butyl-4-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)16-6-8-19(28-2)9-7-16)15-18-13-17-14-20(29-3)10-11-21(17)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGFCBHKSJWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



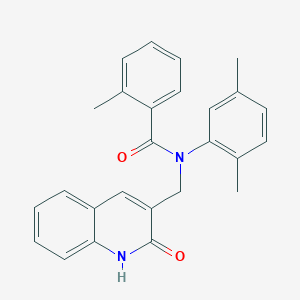
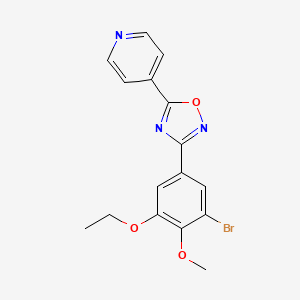

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
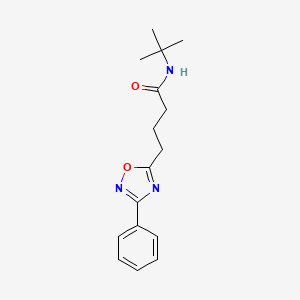
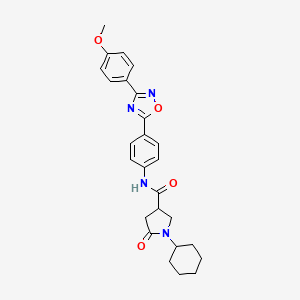
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)

